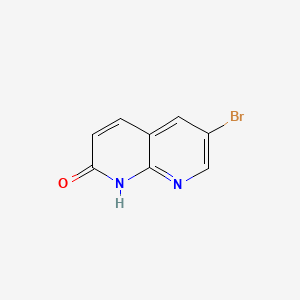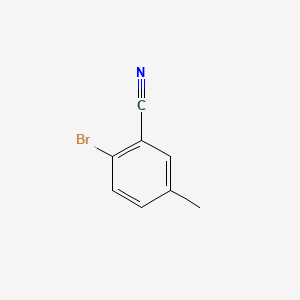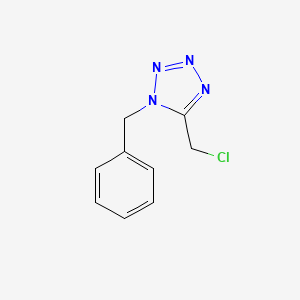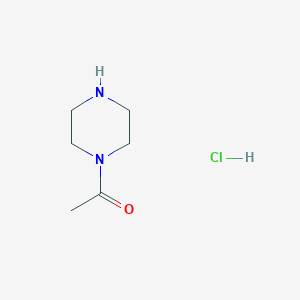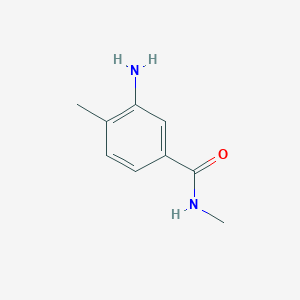
2-(2-Bromo-phenylamino)-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-phenylamino)-ethanol is a compound that can be involved in various chemical reactions and has potential applications in the synthesis of complex molecules. While the specific compound is not directly mentioned in the provided papers, related compounds and reactions are discussed, which can give insights into the chemistry of similar bromo-phenylamino alcohols.
Synthesis Analysis
The synthesis of related compounds involves cascade reactions and copper-catalyzed processes. For instance, o-bromobenzyl alcohol, which shares a bromo-phenyl motif with our compound of interest, is used as an annulating reagent in the synthesis of polycyclic aromatic hydrocarbons through a palladium-catalyzed reaction . Similarly, 2-(phenylamino)ethanols have been reacted with 3-diazoindolin-2-imines under copper catalysis to produce chiral spiro[indoline-3,2'-oxazolidin]-2-imines . These methods suggest potential synthetic routes that could be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of related compounds is often characterized by spectroscopic methods, elemental analysis, and sometimes by crystallography. For example, the structure of a bis[2-(2-aminoethylamino)ethanol]copper(II) complex was confirmed by spectroscopic methods and other analyses . The absolute configuration of a related compound, 1-[(4-(Bromomethyl)phenyl]-2-(prop-2-yn-1-yloxy)ethanol, was determined using chiral ligands and zinc metal . These studies provide a framework for analyzing the molecular structure of this compound.
Chemical Reactions Analysis
The chemical reactivity of bromo-phenyl compounds can vary with the reaction conditions. For example, the photochemistry of 2,2,2-tribromoethyl-(2'-phenylacetate) depends on the solvent, leading to products with reduced C-Br bonds or the formation of ester derivatives . This indicates that this compound could also exhibit diverse reactivity depending on the reaction environment.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied in various contexts. The bis[2-(2-aminoethylamino)ethanol]copper(II) complex exhibits semiconductor behavior and gas sensing properties for certain volatile organic compounds . The enantioseparation of 1-(p-bromophenyl)ethanol by crystallization with permethylated β-cyclodextrin demonstrates the chiral recognition capabilities of host-guest complexes . These findings suggest that this compound may also have interesting physical and chemical properties worthy of investigation.
Aplicaciones Científicas De Investigación
Enantioselective Synthesis
- 1-(4-Amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol, a related compound, demonstrates significant enantioselectivity in lipase-catalyzed alcoholysis, hydrolysis, and acylation. This compound is an intermediate in synthesizing new adrenergic agents (Conde, Fierros, Rodríguez-Franco, & Puig, 1998).
Chemiluminescence Studies
- Research on 2-(Dibutylamino)ethanol, a compound with structural similarities, has shown its effectiveness as a coreactant in electrochemiluminescence (ECL) studies, particularly in enhancing the ECL emission intensity of specific luminophores (Parveen, Zhang, Yuan, Hu, Gilani, Rehman, & Xu, 2013).
Controlled Release of Bioactives
- The development of chitosan films incorporating 2-phenyl ethanol (a structurally similar compound) with cyclodextrins has been explored for controlled release of bioactives. This method addresses the challenges of volatility and stability of 2-phenyl ethanol (Zarandona, Barba, Guerrero, Caba, & Maté, 2020).
Mecanismo De Acción
Target of Action
Brominated phenyl compounds are often used in organic synthesis and may interact with various biological targets depending on their specific structure and functional groups .
Mode of Action
Brominated compounds often act as electrophiles in biochemical reactions, reacting with nucleophilic sites in biological molecules . The bromine atom can be displaced by a nucleophile, such as an amino group, in a substitution reaction .
Biochemical Pathways
Brominated phenyl compounds can participate in various chemical reactions, potentially affecting multiple biochemical pathways depending on their specific structure and functional groups .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2-Bromo-phenylamino)-ethanol . Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and stability .
Propiedades
IUPAC Name |
2-(2-bromoanilino)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c9-7-3-1-2-4-8(7)10-5-6-11/h1-4,10-11H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAZPFCJTBVZLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCCO)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90502922 |
Source


|
| Record name | 2-(2-Bromoanilino)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90502922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87762-20-7 |
Source


|
| Record name | 2-(2-Bromoanilino)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90502922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

